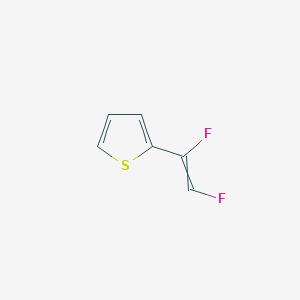
2-(1,2-Difluoroethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Difluoroethenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a difluoroethenyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Difluoroethenyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with difluoroethylene under specific conditions. The reaction typically requires a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Difluoroethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include difluoroethylthiophene, thiophene sulfoxides, and thiophene sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,2-Difluoroethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(1,2-Difluoroethenyl)thiophene involves its interaction with specific molecular targets and pathways. The difluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the thiophene ring can also engage in coordination chemistry, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound without the difluoroethenyl group.
2-Fluorothiophene: A similar compound with a single fluorine atom.
2,5-Difluorothiophene: A compound with two fluorine atoms at different positions on the thiophene ring.
Uniqueness
2-(1,2-Difluoroethenyl)thiophene is unique due to the presence of the difluoroethenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized materials and in studies of its reactivity and interactions with other compounds.
Properties
CAS No. |
316173-92-9 |
|---|---|
Molecular Formula |
C6H4F2S |
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-(1,2-difluoroethenyl)thiophene |
InChI |
InChI=1S/C6H4F2S/c7-4-5(8)6-2-1-3-9-6/h1-4H |
InChI Key |
RJAMYVAKFLXLPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


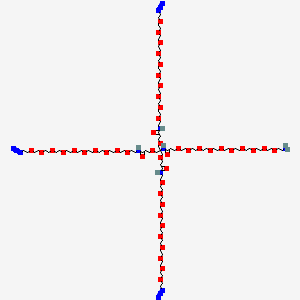


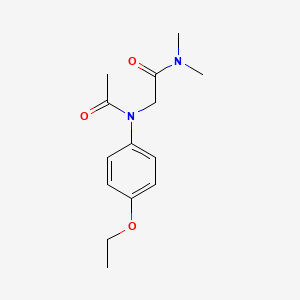
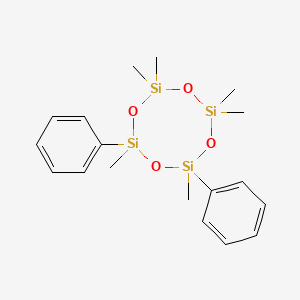

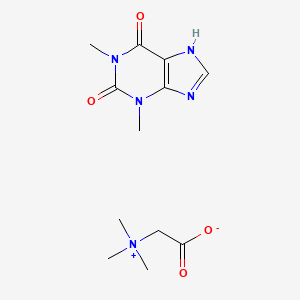

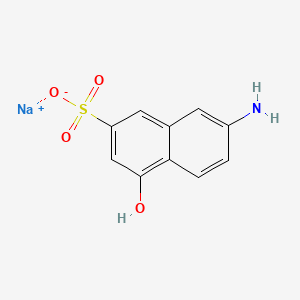
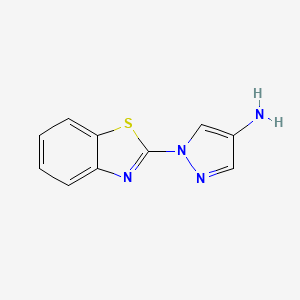

![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
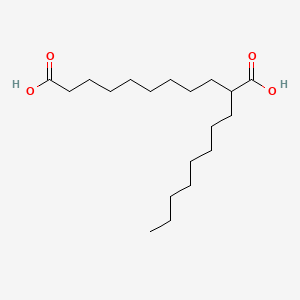
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
